molecular formula C20H15N3O2S B2612344 2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide CAS No. 1797334-84-9

2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide

Cat. No.: B2612344
CAS No.: 1797334-84-9
M. Wt: 361.42
InChI Key: WEUKNWJRMTUGJO-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure substituted with a hydroxy group and a carboxamide group The compound also contains a thiazole ring, which is known for its diverse biological activities

Mechanism of Action

Preparation Methods

The synthesis of 2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the quinoline core, which can be achieved through methods such as the Skraup synthesis or the Friedländer synthesis. The thiazole ring can be introduced via a cyclization reaction involving appropriate thioamide precursors. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Chemical Reactions Analysis

2-hydroxy-N-(2-(2-methylthiazol-4-yl)phenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-12-21-18(11-26-12)14-7-3-5-9-17(14)23-20(25)15-10-19(24)22-16-8-4-2-6-13(15)16/h2-11H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUKNWJRMTUGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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